molecular formula C15H14N2S B2570741 N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine CAS No. 328020-75-3

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

Cat. No. B2570741
CAS RN: 328020-75-3
M. Wt: 254.35
InChI Key: ZCMZHHNZRORCCO-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine” is an organic compound that likely contains a benzothiazole ring (a ring structure containing a benzene ring fused to a thiazole ring) and an amine group attached to a phenyl ring with two methyl groups at the 2nd and 3rd positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the benzothiazole ring . The amine group could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the presence of the amine group could influence properties such as polarity and basicity .

Scientific Research Applications

Enhanced Corrosion Resistance

A study demonstrated that derivatives of benzothiazole, specifically a compound closely related to N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, significantly enhanced the corrosion resistance of mild steel in a 1 M HCl solution. This compound showed a remarkable 95% inhibition efficiency at a concentration of 50 ppm. The inhibition mechanism was attributed to the adsorption of the compound on the steel surface, which was supported by quantum chemical calculations and molecular dynamics simulations (Salarvand et al., 2017).

Anticancer Activity

Another research focus is on the synthesis of novel heterocycles containing the benzothiazole moiety for potential anticancer applications. A particular study synthesized a compound through the reaction of 2-amino-4,7-dimethyl benzothiazole, which was then evaluated for its in vitro anticancer activity against 60 human cancer cell lines. This compound and its derivatives showed remarkable activity against several cancer lines, highlighting the potential of benzothiazole derivatives in anticancer drug development (Waghmare et al., 2013).

Antimicrobial and Corrosion Inhibition

Research has also focused on the synthesis of benzothiazole derivatives for antimicrobial applications and as corrosion inhibitors. One study synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives and evaluated their antibacterial activity as well as their efficacy as corrosion inhibitors against mild steel in HCl solution. These compounds showed excellent bioactivities comparable to typical medications and demonstrated significant corrosion inhibition efficiency (Nayak & Bhat, 2023).

Synthetic Applications

The scope of research extends to the synthetic applications of benzothiazole derivatives. A study outlined a convenient method for synthesizing 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole and its reactions with selected nucleophiles, showcasing the versatility of benzothiazole compounds in organic synthesis (Pingle et al., 2006).

Luminescence Sensing

Furthermore, benzothiazole derivatives have been explored for their luminescence sensing properties. A study on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which is structurally similar to the compound of interest, demonstrated selective sensitivity to benzaldehyde-based derivatives. This property positions such compounds as potential fluorescence sensors (Shi et al., 2015).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific safety data for this compound, it’s challenging to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. This could include investigating its potential biological or pharmacological activity, or its use in the synthesis of other compounds .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-6-5-8-12(11(10)2)16-15-17-13-7-3-4-9-14(13)18-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZHHNZRORCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

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